Methyl [(4-methylbenzene-1-sulfonyl)oxy]acetate
Overview
Description
Methyl 2-[(4-methylbenzenesulfonyl)oxy]acetate is an organic compound that belongs to the class of esters. It is characterized by the presence of a methyl ester group and a 4-methylbenzenesulfonyl group. This compound is often used in organic synthesis due to its reactivity and ability to participate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-[(4-methylbenzenesulfonyl)oxy]acetate can be synthesized through the esterification of 2-hydroxyacetic acid with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions and yields the desired ester product .
Industrial Production Methods
In an industrial setting, the production of methyl 2-[(4-methylbenzenesulfonyl)oxy]acetate involves the use of large-scale esterification reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The process may also involve purification steps such as distillation and recrystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(4-methylbenzenesulfonyl)oxy]acetate undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Hydrolysis: Acidic or basic conditions can be employed to hydrolyze the ester group.
Reduction: Reducing agents like lithium aluminum hydride are commonly used for the reduction of the ester group.
Major Products Formed
Substitution: Products depend on the nucleophile used.
Hydrolysis: 2-hydroxyacetic acid and 4-methylbenzenesulfonic acid.
Reduction: 2-hydroxyethyl 4-methylbenzenesulfonate.
Scientific Research Applications
Methyl 2-[(4-methylbenzenesulfonyl)oxy]acetate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Medicinal Chemistry: Employed in the development of pharmaceutical agents due to its reactivity and ability to form complex molecules.
Material Science: Utilized in the preparation of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of methyl 2-[(4-methylbenzenesulfonyl)oxy]acetate involves its reactivity towards nucleophiles and reducing agents. The ester and sulfonyl groups are key functional groups that participate in chemical reactions, allowing the compound to act as an intermediate in various synthetic pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl benzenesulfonate: Similar in structure but lacks the 4-methyl group.
Ethyl benzenesulfonate: Similar ester but with an ethyl group instead of a methyl group.
Methyl p-toluenesulfonate: Similar sulfonyl group but with a different ester group.
Uniqueness
Methyl 2-[(4-methylbenzenesulfonyl)oxy]acetate is unique due to the presence of both the methyl ester and 4-methylbenzenesulfonyl groups, which confer specific reactivity and properties that are valuable in organic synthesis and other applications .
Properties
IUPAC Name |
methyl 2-(4-methylphenyl)sulfonyloxyacetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O5S/c1-8-3-5-9(6-4-8)16(12,13)15-7-10(11)14-2/h3-6H,7H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKUVOPGVPQSLRU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O5S | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40309307 | |
Record name | Methyl [(4-methylbenzene-1-sulfonyl)oxy]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40309307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.27 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88016-30-2 | |
Record name | NSC211686 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211686 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl [(4-methylbenzene-1-sulfonyl)oxy]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40309307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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